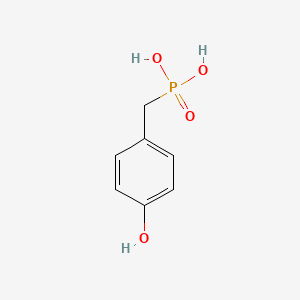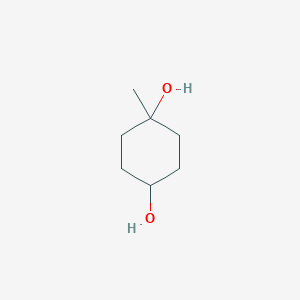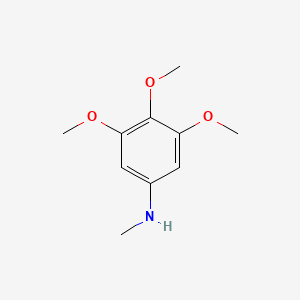
(4-Hydroxybenzyl)phosphonic Acid
Übersicht
Beschreibung
(4-Hydroxybenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring with a hydroxyl group at the para position
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphonates: One common method involves the hydrolysis of phosphonates using concentrated hydrochloric acid (35-37% in water) at reflux for 1 to 12 hours.
McKenna Procedure: This two-step reaction involves the use of bromotrimethylsilane followed by methanolysis.
Industrial Production Methods:
- Industrial production methods often utilize the dealkylation of dialkyl phosphonates under acidic conditions or the McKenna procedure due to their efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used for esterification reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Substitution Products: Esters and other substituted derivatives.
Wirkmechanismus
Target of Action
The primary target of (4-Hydroxybenzyl)phosphonic Acid, also known as (4-Hydroxyphenyl)methylphosphonic acid, is the enzyme 4-hydroxybenzoyl-CoA thioesterase . This enzyme is found in various organisms such as Arthrobacter sp. and Pseudomonas sp. (strain CBS-3) . The role of this enzyme is to hydrolyze 4-hydroxybenzoate-CoA .
Biochemical Pathways
The compound is involved in the biodegradation of 4-hydroxybenzoate . In Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .
Result of Action
It’s known that the compound plays a role in the biodegradation of 4-hydroxybenzoate .
Biochemische Analyse
Biochemical Properties
(4-Hydroxybenzyl)phosphonic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI). These interactions are crucial for its role in modulating oxidative stress and providing neuroprotection . Additionally, this compound may interact with other biomolecules through hydrogen bonding and electrostatic interactions, contributing to its biochemical activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to have neuroprotective effects by reducing neuronal injury and oxidative stress in cerebral ischemic injury models . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and apoptosis. Furthermore, this compound can modulate gene expression related to antioxidant proteins, thereby enhancing cellular resistance to oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It exerts its effects by upregulating the expression of antioxidant proteins like Prdx6 and PDI through the activation of the PI3K/Akt pathway . This activation leads to increased phosphorylation of Akt, which in turn promotes cell survival and reduces oxidative stress. Additionally, this compound may inhibit or activate other enzymes involved in oxidative stress responses, further contributing to its protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its neuroprotective effects are sustained over a period of time, with significant reductions in neuronal injury and oxidative stress observed up to 24 hours post-treatment . The stability and degradation of this compound in laboratory conditions are also important factors that influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a rat model of cerebral ischemia, intraperitoneal administration of 20 mg/kg of this compound significantly reduced infarct volumes and improved neurological outcomes . Higher doses may lead to increased neuroprotective effects, but there is also a potential for toxic or adverse effects at very high doses. Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized through the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other secondary metabolites . Enzymes such as 4-hydroxybenzoate-3-hydroxylase and protocatechuate-3,4-dioxygenase play key roles in the metabolism of this compound, converting it into intermediate compounds that are further processed in the tricarboxylic acid (TCA) cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes through facilitated diffusion and active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within different tissues is also determined by its affinity for various transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be localized to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects on oxidative stress and cellular metabolism . Post-translational modifications and targeting signals play important roles in directing this compound to its appropriate subcellular locations, ensuring its effective function within the cell.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxybenzyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Explored for its potential use in drug design and as a bone-targeting agent.
Industry: Utilized in the design of supramolecular or hybrid materials and for surface functionalization.
Vergleich Mit ähnlichen Verbindungen
- (4-Bromophenyl)phosphonic acid
- (4-Chlorophenyl)phosphonic acid
- (4-Ethylphenyl)phosphonic acid
Uniqueness:
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRSHSRMYZHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476083 | |
| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90001-07-3 | |
| Record name | Phosphonic acid, [(4-hydroxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxybenzyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the solubility of (4-hydroxybenzyl)phosphonic acid derivatives?
A1: The research paper [] focuses on the synthesis and properties of various cyclic and acyclic 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates, which are derivatives of this compound. These derivatives exhibit varying solubility depending on the solvent. They dissolve readily in chloroform and methanol, show moderate solubility in benzene, and require heating to dissolve in hexane, heptane, and carbon tetrachloride []. The study suggests that the size of alkyl, aryl, alkylene, or arylene groups attached to the phosphorous atom influences the solubility of these compounds [].
Q2: Does the structure of these phosphonates influence their thermal stability?
A2: Yes, the research indicates a correlation between the structure of the 3,5-di-tert-butyl-4-hydroxybenzyl phosphonates and their thermal stability. The study found that increasing the size of the alkyl (aryl) or alkylene (arylene) groups attached to the phosphorous atom leads to enhanced thermal stability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)


![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)





